2,7-Dimethyl-4-octanol

Description

Contextualization within Branched Secondary Alcohols

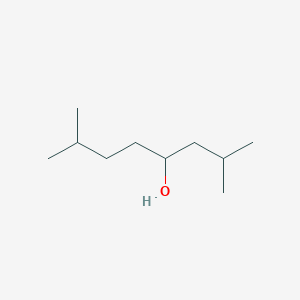

2,7-Dimethyl-4-octanol is an organic chemical compound with the molecular formula C10H22O. nih.gov It belongs to the class of branched secondary alcohols. This classification is determined by its structural features: the hydroxyl group (-OH) is attached to the fourth carbon of an eight-carbon chain, and methyl groups are present at the second and seventh positions, creating a branched structure. This distinguishes it from primary alcohols where the hydroxyl group is at a terminal carbon and from linear alcohols that lack branching.

The branching and the position of the hydroxyl group in this compound influence its physical and chemical properties, such as its boiling point, density, and solubility. These properties are often different from those of its straight-chain isomer, 1-octanol (B28484), and other secondary octanols. For instance, the branching in this compound can affect its volatility.

Branched secondary alcohols are a significant class of compounds in various fields of chemical research. They are known to have very low activity with certain enzymes compared to primary alcohols. In some cases, research has explored the use of branched secondary alcohol ethoxylates as surfactants. For example, 2,6,8-trimethyl-4-nonyloxypolyethyleneoxyethanol (Tergitol TMN-6) has been studied for its effects as a blossom thinner in fruit crops. scirp.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H22O nih.gov |

| Molecular Weight | 158.28 g/mol nih.gov |

| IUPAC Name | 2,7-dimethyloctan-4-ol nih.gov |

| CAS Number | 19781-11-4 nih.gov |

| Density | 0.8154 g/cm³ @ 20 °C echemi.com |

| Boiling Point | 96 °C echemi.com |

| Melting Point | -1.53°C (estimate) lookchem.com |

| XLogP3 | 3.3 lookchem.com |

Historical Development of Research on Branched Octanols

The study of alcohols, including octanols, has a long history rooted in the development of organic chemistry. Early research in the late 19th and early 20th centuries focused on the properties and reactions of simple alcohols. The investigation of partition coefficients, particularly the n-octanol-water partition coefficient (Kow), began as early as 1899 with the work of Charles Ernest Overton and Hans Horst Meyer. wikipedia.org They proposed that the toxicity of certain organic compounds was related to their ability to partition into fatty cellular compartments, initially using olive oil and later n-octanol as a model solvent. wikipedia.org

While initial research centered on straight-chain alcohols like n-octanol, interest in branched isomers grew as synthetic methods became more sophisticated and analytical techniques such as gas chromatography developed in the mid-20th century. rsc.org These advancements allowed for the separation and characterization of various isomers, leading to a deeper understanding of how branching affects a molecule's physical and chemical behavior.

Research into branched alcohols intensified in the latter half of the 20th century, driven by their potential applications in various industries. For example, the development of alcohol fuels like methanol (B129727) and ethanol (B145695) during the oil crises of the 1970s paved the way for research into higher, branched alcohols as potential fuel additives and alternatives. mdpi.com In the field of materials science, the properties of branched alcohol ethoxylates as non-ionic surfactants were explored. More recently, studies have focused on the synthesis of specific stereoisomers of branched octanols, such as (S)-2-methyl-4-octanol, which has been identified as an aggregation pheromone in certain insects, highlighting the importance of stereochemistry in biological activity. researchgate.net

Current Research Landscape and Significance of this compound

Current research on this compound and related branched alcohols is diverse. In analytical chemistry, derivatives of 4-octanol, including this compound, are utilized as internal standards in gas chromatography-mass spectrometry (GC-MS) due to their stability and moderate volatility.

A significant area of contemporary research involves the synthesis of specific enantiomers of branched alcohols for applications in areas like pest management. For instance, the synthesis of (S)-2-methyl-4-octanol has been a subject of study due to its role as an aggregation pheromone. researchgate.net This highlights the potential for using specific isomers of branched octanols in a targeted manner.

Furthermore, the catalytic synthesis of β-branched carbonyl compounds using secondary alcohols is an active area of investigation. acs.org This type of reaction, often employing hydrogen borrowing catalysis, demonstrates the utility of secondary alcohols as building blocks in organic synthesis. acs.org

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its synthesis is often described in the context of producing fine chemical intermediates for various applications, including pharmaceuticals and polymer monomers. lookchem.com The synthesis can be achieved through the reduction of the corresponding ketone, 2,7-dimethyl-4-octanone. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-8(2)5-6-10(11)7-9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJOBNOTOHIMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338604 | |

| Record name | 2,7-Dimethyl-4-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-11-4 | |

| Record name | 2,7-Dimethyl-4-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethyl-4-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Investigation of Reaction Mechanisms and Kinetics

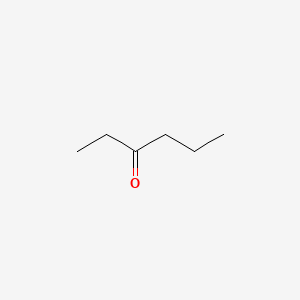

Mechanistic Pathways of Alcohol Oxidation to Ketones (e.g., 2,7-dimethyloctan-4-one)

The oxidation of the secondary alcohol 2,7-dimethyl-4-octanol results in the formation of the corresponding ketone, 2,7-dimethyloctan-4-one. youtube.com This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. khanacademy.orgorganicchemistrytutor.com The reaction requires an oxidizing agent, and several mechanistic pathways can be employed, most notably the Swern oxidation and methods using chromium-based reagents like Pyridinium (B92312) chlorochromate (PCC). chemistrysteps.comchemistryhall.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by oxalyl chloride at low temperatures (typically -78 °C). adichemistry.comnrochemistry.com The reaction is completed by the addition of a hindered non-nucleophilic base, such as triethylamine. The Swern oxidation is favored for its mild conditions and avoidance of toxic heavy metals. organic-chemistry.orgmissouri.edu

The mechanism proceeds through several key steps:

Activation of DMSO: DMSO reacts with oxalyl chloride to form a reactive electrophilic species, the dimethylchlorosulfonium ion, with the release of carbon dioxide and carbon monoxide. chemistryhall.com

Formation of Alkoxysulfonium Salt: The alcohol, this compound, acts as a nucleophile and attacks the sulfur atom of the dimethylchlorosulfonium ion. This results in the formation of an alkoxysulfonium salt intermediate. nrochemistry.com

Ylide Formation: Triethylamine, acting as a base, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. adichemistry.com

β-Elimination: The ylide undergoes a β-elimination reaction via a five-membered ring transition state. The base removes the proton from the alcohol's carbinol carbon, leading to the formation of the C=O double bond of the ketone (2,7-dimethyloctan-4-one), dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. adichemistry.commissouri.edu

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones without the risk of over-oxidation. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM). msu.edu

The mechanism for PCC oxidation involves the following stages:

Chromate (B82759) Ester Formation: The alcohol's oxygen atom performs a nucleophilic attack on the chromium atom of PCC, forming a Cr-O bond. libretexts.orgorganicchemistrytutor.com A proton is transferred from the alcohol's hydroxyl group to a pyridine (B92270) ligand. masterorganicchemistry.com

Elimination: A base (which can be pyridine, the chloride ion, or another alcohol molecule) removes the proton from the carbinol carbon. chemistrysteps.commasterorganicchemistry.com This initiates an E2-like elimination, where the C-H bond breaks, the C=O double bond forms, and the chromium species is reduced (from Cr(VI) to Cr(IV)) and departs as the leaving group. libretexts.orgmsu.edu

| Feature | Swern Oxidation | PCC Oxidation |

|---|---|---|

| Oxidizing Agent | Dimethyl sulfoxide (DMSO) | Pyridinium chlorochromate (CrO₃Cl⁻C₅H₅NH⁺) |

| Activator/Co-reagents | Oxalyl chloride or trifluoroacetic anhydride (B1165640); triethylamine | None required |

| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Temperature | Low temperatures (-78 to -60 °C) | Room temperature |

| Key Intermediate | Alkoxysulfonium ylide | Chromate ester |

| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂, triethylammonium salt | Reduced chromium species (Cr(IV)), pyridinium hydrochloride |

Reduction Mechanisms to Saturated Hydrocarbons

The direct reduction of an alcohol such as this compound to its corresponding saturated hydrocarbon, 2,7-dimethyloctane, is a challenging transformation because the hydroxyl group (-OH) is a poor leaving group. chem-station.comunacademy.com Therefore, the reaction typically proceeds via a two-step sequence: conversion of the hydroxyl group into a better leaving group, followed by reductive displacement. libretexts.org

Mechanism via Tosylate Intermediate:

Conversion to a Good Leaving Group: The alcohol is first reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate (-OTs) group. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. libretexts.org

Reductive Displacement: The resulting tosylate ester is then treated with a strong hydride nucleophile, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) attacks the carbon atom bonded to the tosylate group in an Sₙ2 reaction, displacing the tosylate leaving group and forming the C-H bond. This process yields the final alkane product. chem-station.comlibretexts.org

Barton-McCombie Deoxygenation: This is a radical-based mechanism for deoxygenation.

Formation of a Thiocarbonyl Derivative: The alcohol is first converted into a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., NaH), followed by carbon disulfide (CS₂), and then methyl iodide.

Radical Chain Reaction: The xanthate is then treated with a radical initiator (like AIBN) and a radical source, most commonly tributyltin hydride (Bu₃SnH).

Initiation: The initiator generates a tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the molecule. This forms an alkyl radical at the position where the hydroxyl group was originally located. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, forming the alkane (2,7-dimethyloctane) and regenerating the tributyltin radical, which continues the chain reaction.

| Method | Step 1: Activation of -OH | Step 2: Reduction | Mechanism Type | Key Reagents |

|---|---|---|---|---|

| Tosylate Reduction | Conversion to tosylate ester | Nucleophilic substitution with hydride | Ionic (Sₙ2) | TsCl, pyridine, LiAlH₄ |

| Barton-McCombie | Conversion to xanthate ester | Hydrogen atom transfer | Free Radical | NaH, CS₂, MeI, Bu₃SnH, AIBN |

| Via Alkyl Halide | Conversion to alkyl halide (e.g., bromide) | Reduction of the halide | Ionic or Radical | PBr₃ or HBr, followed by LiAlH₄ or catalytic hydrogenation |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (hydroxide, OH⁻, is a strong base). chemistrysteps.com For nucleophilic substitution to occur at the C-4 position of this compound, the -OH group must first be converted into a good leaving group. libretexts.org This is typically achieved by protonating the alcohol in a strong acid or converting it into a sulfonate ester. msu.edu As a secondary alcohol, this compound can react via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions. libretexts.org

Sₙ1 Mechanism: This mechanism is favored in the presence of strong protic acids like HBr or HCl.

Protonation: The oxygen atom of the hydroxyl group is protonated by the strong acid, forming an oxonium ion (-OH₂⁺). This converts the leaving group from the poor OH⁻ to the excellent H₂O. libretexts.org

Carbocation Formation: The water molecule departs, leading to the formation of a secondary carbocation at the C-4 position. This is the rate-determining step of the reaction. libretexts.org This carbocation may be susceptible to rearrangement to a more stable carbocation, although significant rearrangement is less likely in this specific symmetrical structure.

Nucleophilic Attack: A nucleophile, such as a halide ion (e.g., Br⁻), attacks the planar carbocation. The attack can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter. libretexts.org

Sₙ2 Mechanism: This pathway is favored when using reagents that avoid the formation of a free carbocation, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), or when the alcohol is first converted to a sulfonate ester (e.g., tosylate). youtube.com

Activation of Hydroxyl Group: The alcohol reacts with the reagent (e.g., SOCl₂) to form an intermediate where the hydroxyl group is converted into a better leaving group (e.g., a chlorosulfite ester). chemistrysteps.comyoutube.com

Backside Attack: A nucleophile (e.g., Cl⁻, either from the reaction medium or from the reagent itself) attacks the carbon atom from the side opposite to the leaving group. youtube.com

Displacement: The leaving group departs simultaneously with the formation of the new bond to the nucleophile. This process occurs in a single, concerted step and results in an inversion of stereochemistry at the reaction center.

| Reagent | Typical Mechanism | Leaving Group | Key Features |

|---|---|---|---|

| HBr, HI, HCl (with ZnCl₂) | Sₙ1 | H₂O | Carbocation intermediate; potential for rearrangement. libretexts.org |

| SOCl₂ in pyridine | Sₙ2 | SO₂ + Cl⁻ | Inversion of stereochemistry; avoids carbocation. youtube.com |

| PBr₃ | Sₙ2 | HOPBr₂ | Inversion of stereochemistry; good for primary and secondary alcohols. youtube.com |

| TsCl, then Nucleophile (e.g., NaBr) | Sₙ2 | ⁻OTs (Tosylate) | Two-step process; allows for a wide range of nucleophiles. chemistrysteps.com |

Elucidation of Catalyst-Substrate Interactions in Hydrogenation and Hydroformylation

Catalyst-substrate interactions are fundamental to understanding the efficiency and selectivity of reactions like hydrogenation and hydroformylation, which are relevant to the synthesis of this compound or its precursors.

Hydrogenation: Catalytic hydrogenation can be used to reduce an alkene (e.g., 2,7-dimethyl-4-octene) to an alkane or a ketone (2,7-dimethyloctan-4-one) to this compound. This is a heterogeneous catalytic process, typically employing metals like palladium, platinum, or nickel. libretexts.org

Catalyst-Substrate Interaction: The mechanism involves the adsorption of both the hydrogen gas (H₂) and the unsaturated substrate onto the surface of the metal catalyst.

H₂ Activation: The H-H bond of molecular hydrogen is cleaved upon adsorption to the metal surface, forming metal-hydride bonds (M-H). libretexts.org

Substrate Adsorption: The π-bond of the alkene or ketone coordinates with the vacant d-orbitals of the metal catalyst, binding the substrate to the surface.

Hydrogen Transfer: The reaction proceeds by the stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed substrate. For an alkene, this results in the formation of the saturated C-C bond. For a ketone, the C=O bond is reduced to a C-OH group. The interaction ensures that both hydrogen atoms are typically added to the same face of the double bond (syn-addition). chemguide.co.uk

Hydroformylation (Oxo Process): This is a crucial industrial process for converting alkenes into aldehydes using synthesis gas (CO and H₂) and a homogeneous catalyst, typically a transition metal complex of rhodium or cobalt. mt.comwikipedia.org The resulting aldehyde can then be hydrogenated to an alcohol.

Catalyst-Substrate Interaction (Heck-Breslow Mechanism for Cobalt Catalysts):

Catalyst Activation: The pre-catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), reacts with H₂ to form the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄). libretexts.org

Ligand Dissociation and Olefin Coordination: A CO ligand dissociates from the catalyst, creating a vacant coordination site. The alkene substrate then coordinates to the cobalt center via its π-bond. wikipedia.org

Migratory Insertion: The coordinated alkene undergoes migratory insertion into the cobalt-hydride bond. This step forms an alkyl-cobalt complex and determines the regioselectivity (linear vs. branched aldehyde). libretexts.org

CO Insertion: Another molecule of CO coordinates to the metal and subsequently inserts into the cobalt-alkyl bond, forming an acyl-cobalt complex.

Product Formation: The cycle concludes with the cleavage of the acyl-cobalt complex, typically by oxidative addition of H₂ followed by reductive elimination of the aldehyde product, which regenerates the active catalyst. wikipedia.orglibretexts.org Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, operate via a similar but more efficient cycle at lower pressures and temperatures. researchgate.net

| Process | Catalyst Type | Substrate | Key Catalyst-Substrate Interaction | Resulting Transformation |

|---|---|---|---|---|

| Hydrogenation | Heterogeneous (e.g., Pd/C, PtO₂) | Alkene or Ketone | Adsorption of substrate's π-system onto metal surface. libretexts.org | Alkene → Alkane or Ketone → Alcohol |

| Hydroformylation | Homogeneous (e.g., HCo(CO)₄, Rh-phosphine) | Alkene | Coordination of alkene π-bond to the metal center of the soluble complex. libretexts.org | Alkene + CO + H₂ → Aldehyde |

Quantum Chemical Analysis of Reaction Transition States

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), have become indispensable tools for elucidating the detailed mechanisms of chemical reactions. researchgate.net These computational approaches allow for the characterization of stationary points on the potential energy surface, including reactants, intermediates, products, and, most importantly, transition states (TS). nih.gov

For reactions involving this compound, quantum chemistry can provide profound insights:

Elucidation of Reaction Pathways: By calculating the energies of various possible intermediates and transition states, computational models can determine the most energetically favorable reaction pathway. For example, in the oxidation of an alcohol, calculations can compare the activation barriers for different proposed mechanisms, such as concerted versus stepwise proton and hydride transfers. nih.gov

Characterization of Transition State Geometry: Quantum chemical methods can determine the precise three-dimensional structure of a transition state. This information is critical for understanding stereoselectivity. For instance, in the Sₙ2 reaction of the alcohol, the TS geometry would show the incoming nucleophile and departing leaving group in a trigonal bipyramidal arrangement around the central carbon. acs.org

Calculation of Kinetic Parameters: Using theories like Transition State Theory (TST), the calculated energy barrier (activation energy) of the rate-determining step can be used to compute theoretical reaction rate constants. nih.gov These can be compared with experimental kinetic data to validate a proposed mechanism. For enzyme-catalyzed reactions, such as those involving alcohol dehydrogenase, computational models can help explain how the enzyme's active site stabilizes the transition state, thereby accelerating the reaction. pnas.org

Analysis of Catalyst-Substrate Interactions: In catalytic cycles like hydroformylation, DFT can model the electronic and steric interactions between the substrate and the metal catalyst. It can calculate the binding energies of intermediates and the energy barriers for key steps like migratory insertion, helping to rationalize the observed activity and selectivity of different catalysts. researchgate.net

| Computational Method/Theory | Information Obtained | Application to Alcohol Reactions |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, optimized geometries, and energies of stationary points (reactants, TS, products). | Determining the structure of the chromate ester intermediate in PCC oxidation or the geometry of the Sₙ1 carbocation. nih.gov |

| Transition State Theory (TST) | Calculation of theoretical reaction rate constants from the energy of the transition state. | Predicting the rate of hydride transfer in the reduction of 2,7-dimethyloctan-4-one. pnas.org |

| Minimum Energy Path (MEP) Calculation | Mapping the entire reaction coordinate from reactant to product through the transition state. | Visualizing the step-by-step process of the five-membered ring elimination in the Swern oxidation. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions within a molecule or complex. | Characterizing the interaction between an alkene and a rhodium catalyst in a hydroformylation intermediate. |

Sophisticated Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,7-Dimethyl-4-octanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous map of its proton and carbon frameworks.

The ¹H NMR spectrum of this compound provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Based on the molecule's structure, a specific set of signals is predicted. The protons on the four methyl groups (C1, C8, and the methyls on C2 and C7) are diastereotopic and thus chemically non-equivalent, leading to distinct signals. The spectrum would also feature signals for the methylene (B1212753) (CH₂) groups, the methine (CH) groups, and the hydroxyl (OH) proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Predicted data is based on computational models and the exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupled Protons |

| H1, H-Methyls on C2 | ~0.90 | Doublet | H2 |

| H8, H-Methyls on C7 | ~0.90 | Doublet | H7 |

| H2, H7 | ~1.5-1.7 | Multiplet | H1, H3, H8, H6 |

| H3, H5, H6 | ~1.2-1.5 | Multiplet | H2, H4, H5, H7 |

| H4 | ~3.5-3.7 | Multiplet | H3, H5 |

| OH | Variable | Singlet (broad) | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. nih.govguidechem.com In this compound, due to the chiral center at C4, all ten carbon atoms are chemically distinct, which should result in ten unique signals in the ¹³C NMR spectrum. The carbon atom bonded to the hydroxyl group (C4) is expected to have the largest chemical shift (most downfield) in the aliphatic region, typically appearing between 65 and 75 ppm. The other signals corresponding to the methyl, methylene, and methine carbons appear at higher fields (further upfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is based on spectral predictions and database entries. nih.govguidechem.comguidechem.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1, C-Methyls on C2 | ~22.5 |

| C8, C-Methyls on C7 | ~22.7 |

| C2, C7 | ~24.8 |

| C3, C5 | ~41.9, ~42.2 |

| C6 | ~29.5 |

| C4 | ~68.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complex structural assembly of molecules like this compound by showing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting H4 with the protons on C3 and C5, H3 with H2, and H2 with the methyl protons at C1, thereby tracing the proton-proton network along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is a powerful technique for definitively assigning carbon signals. ustc.edu.cn For instance, the proton signal around 3.6 ppm would show a cross-peak to the carbon signal around 68 ppm, confirming their identities as H4 and C4, respectively. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this method, a sample is vaporized and passed through a long capillary column (the GC component), which separates compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

For this compound, GC-MS serves two primary purposes. First, it provides a retention time characteristic of the compound under specific GC conditions, which aids in its identification. Second, the mass spectrum generated for the eluting peak confirms the compound's molecular weight and provides a unique fragmentation "fingerprint." This technique is also highly effective for assessing the purity of a sample, as any impurities will appear as separate peaks with their own distinct retention times and mass spectra. nih.gov

When the this compound molecule is ionized in the mass spectrometer (typically by electron ionization), the resulting molecular ion ([M]⁺) is energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and provides significant structural information. docbrown.info

For secondary alcohols, common fragmentation pathways include the loss of a water molecule (dehydration) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen-bearing carbon). The most stable carbocations will produce the most abundant fragment ions (the base peak). docbrown.info

Table 3: Analysis of Key Mass Fragments for this compound Data derived from spectral databases. nih.gov

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion (M⁺) |

| 140 | [C₁₀H₂₀]⁺ | Dehydration (Loss of H₂O from M⁺) |

| 115 | [C₈H₁₉]⁺ | Loss of a propyl group via alpha-cleavage, followed by rearrangement. |

| 83 | [C₅H₇O]⁺ / [C₆H₁₁]⁺ | Complex rearrangement and fragmentation. A prominent peak in the NIST database. nih.gov |

| 69 | [C₅H₉]⁺ | Fragmentation of the alkyl chain. This is the base peak in the NIST library spectrum. nih.gov |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. spectroscopyonline.com These methods are complementary, with IR spectroscopy being particularly sensitive to polar functional groups and Raman spectroscopy excelling in the analysis of non-polar moieties. spectroscopyonline.com For this compound, these techniques provide a detailed fingerprint of its molecular structure.

The infrared spectrum of an alcohol is distinguished by several key absorptions. spectroscopyonline.com The most prominent of these is the broad O-H stretching vibration, which arises from hydrogen bonding and typically appears in the region of 3350 ± 50 cm⁻¹. spectroscopyonline.com The C-O stretching vibration is also a strong indicator, generally found between 1300 and 1000 cm⁻¹. spectroscopyonline.com

For secondary alcohols like this compound, the C-O stretching band is expected to be in the range of 1150 to 1075 cm⁻¹. spectroscopyonline.com This is at a higher wavenumber compared to primary alcohols. spectroscopyonline.com Other characteristic bands for alcohols include the in-plane O-H bend around 1350 ± 50 cm⁻¹ and the out-of-plane O-H wag at approximately 650 ± 50 cm⁻¹. spectroscopyonline.com The presence of methyl groups in this compound will also give rise to characteristic C-H stretching and bending vibrations.

The analysis of vibrational modes allows for the clear identification of the hydroxyl functional group and provides evidence for the secondary nature of the alcohol.

Table 1: Characteristic Infrared Absorption Ranges for Secondary Alcohols

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3400 - 3300 | Strong, Broad |

| C-H Stretch | 3000 - 2850 | Strong |

| O-H Bend (In-plane) | 1400 - 1300 | Medium, Broad |

| C-O Stretch | 1150 - 1075 | Strong |

| O-H Wag (Out-of-plane) | ~650 | Medium, Broad |

This table presents generalized data for secondary alcohols.

Attenuated Total Reflection (ATR)-IR is a widely used sampling technique in infrared spectroscopy that offers excellent data quality and reproducibility. azom.com ATR-IR is particularly advantageous for analyzing liquid samples like this compound because it requires minimal sample preparation. nih.gov The technique works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample. azom.com The infrared beam penetrates the sample to a depth of only a few microns (typically 0.5-5 µm), which minimizes the interference from strongly absorbing solvents like water and allows for the direct analysis of neat liquids. nih.govunige.ch For this compound, ATR-IR can provide a clear spectrum of the neat liquid, highlighting the characteristic hydroxyl and alkyl vibrations.

Vapor Phase IR spectroscopy provides information about the molecule in the gaseous state, free from intermolecular interactions like hydrogen bonding that are present in the liquid phase. rsc.org In the vapor phase spectrum of an alcohol, the O-H stretching vibration appears as a sharp, intense band at a higher frequency (typically 3700-3600 cm⁻¹) compared to the broad band seen in the liquid phase. rsc.orgnih.gov This is because the hydrogen bonding is significantly reduced in the gas phase. A vapor phase IR spectrum is available for this compound in public databases. nih.gov This technique can be useful for studying the intrinsic vibrational modes of the isolated molecule.

Table 2: Comparison of O-H Stretching Frequencies in Liquid vs. Vapor Phase for a Typical Secondary Alcohol

| Phase | Typical O-H Stretch Wavenumber (cm⁻¹) | Band Shape |

| Liquid (ATR-IR) | 3400 - 3300 | Broad |

| Vapor (Vapor Phase IR) | 3700 - 3600 | Sharp |

This table illustrates the general effect of phase on the O-H stretching vibration.

Chiral Chromatography for Enantiomeric Purity Determination (e.g., chiral GC analysis)

This compound possesses a chiral center at the C4 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of the enantiomeric purity (or enantiomeric excess) is crucial, as different enantiomers can exhibit distinct biological activities. Chiral gas chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound. scielo.br

Chiral GC analysis typically employs a capillary column coated with a chiral stationary phase (CSP). chromatographyonline.com Cyclodextrin (B1172386) derivatives are commonly used as CSPs for the separation of alcohol enantiomers. scielo.brchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have slightly different stabilities, leading to different retention times for the two enantiomers on the column.

For secondary alcohols, derivatization is often employed to enhance the separation efficiency. researchgate.netnih.gov Acetylation, for instance, can increase the separation factor (α) between enantiomers. nih.gov In the case of a related compound, 2-methyl-4-octanol, its acetyl derivative was successfully resolved on a cyclodextrin-based capillary column to determine an enantiomeric excess of over 99.5%. scielo.br A similar approach could be applied to this compound.

The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the GC conditions (temperature program, carrier gas flow rate) are critical for achieving optimal separation of the enantiomers. gcms.czgcms.cz

Table 3: Common Chiral Stationary Phases for GC Separation of Alcohols

| Chiral Stationary Phase Type | Common Derivatives | Typical Applications |

| Cyclodextrin-based | Permethylated, Acetylated, Trifluoroacetylated | Alcohols, Diols, Esters |

This table provides examples of CSPs used in chiral GC.

Theoretical and Computational Chemistry Applications

Quantum Mechanical (QM) Studies

Quantum mechanics forms the fundamental basis for understanding the electronic structure and geometry of molecules. For 2,7-Dimethyl-4-octanol, QM studies can elucidate its intrinsic properties, which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for its balance of accuracy and computational cost.

Molecular Geometry Optimization: The first step in a typical DFT study is to find the most stable three-dimensional arrangement of the atoms in the this compound molecule. This process, known as geometry optimization, seeks to locate the minimum energy structure on the potential energy surface. By employing a functional, such as B3LYP, and a suitable basis set, like 6-31G**, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. scribd.com These optimized geometric parameters are fundamental for all further computational analyses.

Illustrative Optimized Geometry Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C4-O | 1.43 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Length | C4-C3 | 1.54 Å |

| Bond Length | C4-C5 | 1.54 Å |

| Bond Angle | C4-O-H | 109.5° |

| Bond Angle | C3-C4-C5 | 111.2° |

| Dihedral Angle | H-O-C4-C3 | 180.0° (anti-periplanar) |

Electronic Structure: Once the geometry is optimized, DFT can provide a detailed picture of the electron distribution within the this compound molecule. This includes the calculation of molecular orbitals, electron density, and the electrostatic potential. These electronic properties are key to understanding the molecule's polarity, reactivity, and intermolecular interactions. For instance, the calculated partial atomic charges can indicate the electrophilic and nucleophilic sites within the molecule.

Illustrative Mulliken Atomic Charges for this compound

| Atom | Calculated Charge (e) (Illustrative) |

|---|---|

| O (in -OH) | -0.75 |

| H (in -OH) | +0.45 |

| C4 (bonded to -OH) | +0.25 |

Conformational Analysis and Energy Minima

Due to the presence of multiple single bonds, the aliphatic chains of this compound can rotate, leading to various spatial arrangements known as conformations. google.com A thorough conformational analysis is essential to identify the most stable conformers and understand their relative energies.

By systematically rotating the dihedral angles of the carbon backbone and around the C-O bond, a potential energy surface can be mapped. This allows for the identification of all local energy minima, which correspond to stable conformers, and the transition states that connect them. The Boltzmann distribution of these conformers at a given temperature can then be calculated, providing insight into the dominant shapes the molecule adopts in reality. This is crucial as different conformers can exhibit different properties and reactivity.

Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (C3-C4-C5-C6) | Relative Energy (kcal/mol) (Illustrative) | Population (%) at 298K (Illustrative) |

|---|---|---|---|

| 1 (Global Minimum) | anti-anti | 0.00 | 45.2 |

| 2 | anti-gauche | 0.65 | 20.1 |

| 3 | gauche-anti | 0.68 | 19.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed along the C-O antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Illustrative FMO Properties of this compound

| Property | Calculated Value (eV) (Illustrative) |

|---|---|

| HOMO Energy | -9.8 |

| LUMO Energy | +1.2 |

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of a molecule in a condensed phase, such as in a solvent or in bulk. MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field.

Solvation Free Energy Prediction in Various Solvents

The solvation free energy is the change in free energy when a molecule is transferred from the gas phase to a solvent. It is a critical parameter for understanding solubility and partitioning behavior, such as the octanol-water partition coefficient (logP).

MD simulations can calculate the solvation free energy of this compound in different solvents (e.g., water, n-octanol, hexane) using techniques like thermodynamic integration or free energy perturbation. These calculations involve creating a simulation box containing the solute molecule and a large number of solvent molecules. The interactions between the solute and solvent are then gradually turned on or off, and the change in free energy is calculated. Comparing the solvation free energies in different solvents allows for the prediction of how this compound will distribute itself between immiscible phases.

Illustrative Predicted Solvation Free Energies for this compound

| Solvent | Solvation Free Energy (kcal/mol) (Illustrative) |

|---|---|

| Water | -2.5 |

| n-Octanol | -8.0 |

Intermolecular Interactions and Self-Assembly Propensities

In a liquid state, molecules of this compound will interact with each other through various non-covalent forces, including hydrogen bonding (via the hydroxyl group) and van der Waals interactions (via the hydrocarbon chains). MD simulations can provide a detailed, dynamic picture of these interactions.

By analyzing the radial distribution functions (RDFs) from an MD simulation of bulk this compound, the average distances and coordination numbers between different atoms can be determined. For example, the O-H...O RDF would reveal the extent and geometry of hydrogen bonding networks. Furthermore, simulations at different concentrations in various solvents can explore the propensity of this compound to form aggregates or self-assemble into larger structures, such as micelles or bilayers, which is a common behavior for amphiphilic molecules.

Illustrative Intermolecular Interaction Analysis for Bulk this compound

| Interaction Type | Key RDF Peak Position (Å) (Illustrative) | Coordination Number (Illustrative) |

|---|---|---|

| O-H...O (Hydrogen Bond) | 2.8 | 1.5 |

Advanced Computational Approaches

The study of this compound is increasingly benefiting from advanced computational methods that provide deep insights into its molecular properties and behavior. These in silico techniques offer powerful alternatives and complements to traditional laboratory experiments, enabling predictions and simulations that were previously intractable.

Machine Learning for Property Prediction and Synthetic Route Planning

Machine learning (ML) has emerged as a transformative tool in chemical sciences, enabling the rapid prediction of molecular properties and the strategic planning of synthetic pathways. These models are trained on vast datasets of known molecules and reactions to learn complex structure-property and structure-reactivity relationships.

Property Prediction: For a specific molecule like this compound, ML models can predict a wide array of physicochemical and biological properties. By inputting the molecular structure, typically as a SMILES string or molecular graph, algorithms can estimate properties such as the octanol-water partition coefficient (logP), toxicity, boiling point, and solubility. researchgate.net Techniques like graph convolutional neural networks (GCNNs), random forests (RF), and support vector machines (SVM) are commonly employed. d-nb.infoacs.orgresearchgate.net For instance, Directed Message Passing Neural Networks (D-MPNNs) generate molecular representations by passing information across chemical bonds, which are then used to predict properties of interest. d-nb.info The performance of these models is often evaluated using metrics like the Root Mean Square Error (RMSE) and the coefficient of determination (R²). Adding related "helper tasks," such as predicting logD at a specific pH alongside logP, can improve model performance and generalizability. d-nb.info

| Model Type | Predicted Property | Common Descriptors | Typical Performance Metric | Reference |

|---|---|---|---|---|

| Deep Neural Network (DNN) | Octanol-Water Partition Coefficient (log KOW) | Molecular Graph Signatures | High predictive accuracy (comparable to traditional QSPR) | researchgate.net |

| Directed Message Passing Neural Network (D-MPNN) | Lipophilicity (logP) | Molecular Graphs (Message Passing) | RMSE ≈ 0.39 - 0.47 | d-nb.info |

| Extreme Gradient Boosted Trees (XGB) | Crystal Density | Molecular Formula, Atom Counts | R² ≈ 0.9 | acs.org |

| Support Vector Machine (SVM) | Aquatic Toxicity (pLC50) | Topological and Quantum Chemical Descriptors | R² ≈ 0.75 | researchgate.net |

Synthetic Route Planning: Computer-Aided Synthesis Planning (CASP) tools leverage machine learning to navigate the complex space of possible chemical reactions. mit.edu For a target molecule like this compound, retrosynthesis programs can work backward, suggesting potential precursor molecules and the reactions needed to form them. arxiv.org These tools are often trained on massive reaction databases like Reaxys. rsc.org The process involves breaking down the target molecule into simpler, commercially available starting materials. arxiv.org For example, a retrosynthetic analysis might propose a Grignard reaction, where an appropriate Grignard reagent attacks a corresponding aldehyde or ketone, as a key step in forming the secondary alcohol structure of this compound. The ML models within these tools score the likelihood of success for each proposed reaction step, helping chemists to identify the most plausible and efficient synthetic pathways. arxiv.orgrsc.org

Quantum Computing for Complex Chemical Systems

While classical computers have revolutionized chemistry, they struggle to solve the quantum mechanical equations that govern the exact behavior of electrons in molecules larger than a few atoms. pathstone.comyale.edu The computational resources required scale exponentially with the size of the system, making exact simulations for molecules like this compound intractable on classical hardware. pathstone.comwikipedia.org

Quantum computing offers a new paradigm. By harnessing quantum phenomena like superposition and entanglement, quantum computers can encode complex information more efficiently. pathstone.com The time required for quantum computers to solve these chemical problems is expected to scale polynomially with system size, a significant improvement over the exponential scaling of classical computers. pathstone.com This opens the door to simulating complex chemical systems with unprecedented accuracy. wikipedia.orgenergy.gov

Key applications in chemistry include:

Electronic Structure Problem: Precisely calculating the energy levels of electrons in a molecule. This is fundamental for predicting reaction rates, stable structures, and optical properties. aps.org

Molecular Dynamics: Simulating the time evolution of molecular systems to understand reaction mechanisms and conformational changes. yale.edu

Catalyst Design: Modeling the intricate interactions between a catalyst and reactants, which is crucial for developing new, efficient chemical processes. energy.gov

For this compound, quantum computing could provide highly accurate calculations of its conformational energies, reaction barriers, and interactions with other molecules, such as solvents or biological receptors. Because current quantum computers are still in their early stages, hybrid quantum-classical approaches are being developed. caltech.edunih.gov In these methods, the computationally most demanding part of a problem is offloaded to a quantum computer, while the rest is handled by a classical supercomputer. energy.govcaltech.edunih.gov

| Aspect | Classical Computing | Quantum Computing | Reference |

|---|---|---|---|

| Problem Scaling | Exponential with system size | Polynomial with system size | pathstone.com |

| Accuracy for Complex Systems | Relies on approximations (e.g., DFT) | Potentially exact solutions | pathstone.comwikipedia.org |

| Applicability | Well-established for many problems | Emerging; currently best for small, highly correlated systems | yale.edunih.gov |

| Key Algorithms | DFT, Molecular Dynamics | Variational Quantum Eigensolver (VQE), Quantum Phase Estimation (QPE) | yale.edunih.gov |

Computational Spectroscopic Simulations (e.g., TD-DFT for UV-Vis spectra)

Computational spectroscopy is a powerful tool for interpreting and predicting the spectra of molecules. By simulating spectra from first principles, researchers can assign spectral features to specific molecular vibrations or electronic transitions, aiding in structure elucidation and the analysis of molecular interactions.

UV-Vis Spectra: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range are simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com TD-DFT calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs as its electrons transition to higher energy orbitals. researchgate.net For a saturated alcohol like this compound, significant absorption is not expected in the standard UV-Vis range (above 200 nm) as it lacks chromophores like double bonds or aromatic rings. However, TD-DFT can precisely predict the high-energy absorptions in the far-UV region. The choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of a solvent model are critical for achieving accurate predictions that match experimental results. researchgate.netmdpi.com

Infrared (IR) Spectra: The simulation of IR spectra is invaluable for studying the vibrational modes of a molecule. For alcohols, this is particularly useful for analyzing the O-H stretching region, which is highly sensitive to hydrogen bonding. acs.org By performing quantum mechanical calculations on different oligomers (dimers, trimers, etc.) of this compound, one can predict the frequencies and intensities of the hydroxyl bands corresponding to free (monomer) and hydrogen-bonded species. acs.org Advanced methods that account for anharmonicity, such as the generalized vibrational second-order perturbation theory (GVPT2), provide more accurate simulations of IR and near-infrared (NIR) spectra, including overtone and combination bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: While not explicitly listed in the heading, computational methods are also routinely used to predict ¹H and ¹³C NMR chemical shifts and coupling constants, which are essential for confirming the structure of this compound.

| Spectroscopy Type | Primary Computational Method | Information Obtained | Reference |

|---|---|---|---|

| UV-Visible (UV-Vis) | Time-Dependent Density Functional Theory (TD-DFT) | Electronic transition energies (absorption wavelengths) and intensities | researchgate.netmdpi.comnih.gov |

| Infrared (IR) | DFT, MP2 (with anharmonic corrections like GVPT2) | Vibrational frequencies and intensities, hydrogen bonding analysis | acs.orgmdpi.com |

| Rotational Spectroscopy | Quantum Chemical Calculations (e.g., DFT, MP2) | Rotational constants, conformational analysis, non-covalent interactions | researchgate.netnih.gov |

| Vibrational Sum-Frequency Generation (vSFG) | Molecular Dynamics (MD) simulations | Structure and hydrogen bonding at interfaces | chemrxiv.org |

Utilization As a Synthetic Intermediate and Precursor in Organic Synthesis

Precursor to Branched Ketones and Hydrocarbons

The structure of 2,7-dimethyl-4-octanol makes it an ideal starting material for the synthesis of specifically substituted branched ketones and hydrocarbons, which are valuable in materials science and as fuel components.

The most direct transformation is the oxidation of the secondary alcohol to its corresponding ketone, 2,7-dimethyl-4-octanone. libguides.commsu.edu This reaction is a fundamental process in organic chemistry, converting the hydroxyl group into a carbonyl group. lumenlearning.com A retrosynthetic analysis of 2,7-dimethyl-4-octanone identifies the oxidation of this compound as a primary synthetic route. libguides.commsu.edu Various established oxidation protocols can be employed for this purpose, with the choice of reagent often depending on the desired scale and sensitivity of other functional groups.

| Oxidation Method | Reagent(s) | Typical Conditions |

| Chromium-Based Oxidation | Pyridinium (B92312) chlorochromate (PCC) or Pyridinium dichromate (PDC) | Dichloromethane (B109758) (CH₂Cl₂) solvent, room temperature |

| Swern Oxidation | Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), then a hindered base (e.g., triethylamine) | Cryogenic temperatures (-78 °C), followed by warming |

| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) solvent, room temperature |

Modern synthetic methods also utilize acceptorless dehydrogenative cross-coupling (ADC) reactions to synthesize β-branched ketones from secondary alcohols. lookchem.com This atom-economical approach uses a catalyst to couple two different alcohol molecules, producing water and hydrogen gas as the only byproducts. lookchem.com For instance, a secondary alcohol like this compound could be coupled with another alcohol in the presence of a ruthenium(II) catalyst to yield complex ketone structures. lookchem.com

Furthermore, this compound can serve as a precursor to the saturated hydrocarbon 2,7-dimethyloctane. This is typically achieved through a two-step process involving dehydration of the alcohol to form a mixture of alkenes (primarily 2,7-dimethyl-4-octene), followed by catalytic hydrogenation of the carbon-carbon double bond. Alternatively, direct hydrodeoxygenation (HDO) over supported metal catalysts, such as nickel on an alumina (B75360) support, can convert the alcohol into alkanes and alkenes. rsc.org

Building Block for Esters, Ethers, and Amine Derivatives

The hydroxyl group of this compound is a versatile functional handle for introducing ester, ether, and amine functionalities.

Ester Synthesis: Esters are readily prepared through the reaction of this compound with carboxylic acids or their derivatives. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. For more reactive transformations, acyl chlorides or anhydrides can be used. A notable application includes the synthesis of monoesters of α-ketoalkanedioic acids, where an alcohol is reacted with a cyclic anhydride (B1165640) precursor which is then oxidatively cleaved. acs.org

Ether Synthesis: The synthesis of ethers from this compound can be accomplished via several routes. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. libretexts.org However, due to the steric hindrance of the secondary carbon center in this compound, this S_N2 reaction may be slow or compete with elimination pathways. uci.edu

To circumvent these limitations, alternative methods can be employed:

Alkoxymercuration-Demercuration: This method involves the reaction of an alkene with this compound in the presence of a mercury salt, followed by reduction, to yield the Markovnikov addition product. libretexts.org

Reaction with Monoperoxyacetals: Organolithium or Grignard reagents can react with monoperoxyacetals to form ethers, providing a different approach that avoids the typical S_N2 constraints. core.ac.ukacs.org

Amine Derivative Synthesis: The conversion of this compound to amine derivatives typically requires a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. scielo.br Another powerful strategy is the reductive amination of 2,7-dimethyl-4-octanone, the ketone derived from the alcohol. In this process, the ketone reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine derivative. This method is widely used for synthesizing a variety of substituted amines. researchgate.net

| Derivative | Synthetic Method | Key Reagents |

| Ester | Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) |

| Ether | Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide |

| Amine | Nucleophilic Substitution | 1. TsCl, Pyridine (B92270); 2. Amine (e.g., R-NH₂) |

| Amine | Reductive Amination (from ketone) | Amine (e.g., R-NH₂), Reducing Agent (e.g., NaBH₃CN) |

Development of Novel Organometallic and Organic Reagents

This compound can be used to generate specialized reagents for organic synthesis. The corresponding alkoxide, 2,7-dimethyloctan-4-oxide, formed by reacting the alcohol with a strong base like sodium hydride or potassium metal, can serve as a bulky, non-nucleophilic base. Such bases are valuable in promoting elimination reactions to form alkenes while minimizing competing substitution reactions.

To create organometallic reagents like Grignard or organolithium reagents, the alcohol must first be converted into an alkyl halide. libretexts.org For example, reaction with phosphorus tribromide (PBr₃) would yield 4-bromo-2,7-dimethyloctane. This alkyl halide can then be reacted with magnesium metal in ether to form the Grignard reagent, 2,7-dimethyloctylmagnesium bromide. libretexts.org These organometallic compounds are potent carbon-based nucleophiles and strong bases, used extensively for forming new carbon-carbon bonds. libretexts.org

Furthermore, the chiral variants of this compound can be incorporated as ligands in asymmetric catalysis. The sterically demanding isobutyl groups can create a specific chiral environment around a metal center, influencing the enantioselectivity of reactions such as hydrogenations or C-C bond-forming cross-couplings.

Influence of Branching on Reaction Selectivity and Efficiency

The molecular structure of this compound, featuring two methyl branches creating isobutyl groups flanking the reactive center, exerts significant steric hindrance. This structural feature profoundly impacts the selectivity and efficiency of its chemical reactions.

The steric bulk around the secondary hydroxyl group can impede the approach of nucleophiles or reagents. As a result, the rates of bimolecular nucleophilic substitution (S_N2) reactions are generally lower compared to those of less hindered secondary or primary alcohols. uci.edu For instance, in the Williamson ether synthesis, the reaction of sodium 2,7-dimethyloctan-4-oxide with an alkyl halide might be sluggish and require more forcing conditions (e.g., higher temperatures), which in turn could favor the competing E2 elimination pathway.

In elimination reactions, such as the acid-catalyzed dehydration of the alcohol, the steric environment can influence the stability of the transition state and the resulting alkene products. While the initial dehydration product would be 2,7-dimethyl-4-octene, subsequent isomerizations could be affected by the bulky substituents. Studies on the elimination of similarly branched substrates show that the choice of base and solvent system can dramatically alter the regioselectivity of the reaction. acs.org

| Reaction Type | Influence of Branching in this compound |

| S_N2 Reactions (e.g., Ether/Amine Synthesis) | Decreased reaction rate due to steric hindrance at the reaction center. Potential for increased side products from elimination. |

| Oxidation to Ketone | Generally efficient, as the attack is on the O-H and C-H bonds, which are less sterically shielded than the carbon atom itself. |

| Elimination (Dehydration) | Steric hindrance can influence transition state stability and may require more vigorous reaction conditions. |

| Physical Properties | Lower volatility and altered solubility compared to linear isomers, impacting solvent choice and purification methods. sun.ac.za |

Biotransformation and Biodegradation Research

Microbial Degradation Pathways of Branched Alcohols

While direct research on the microbial degradation of 2,7-Dimethyl-4-octanol is limited, the metabolic pathways of analogous compounds, such as other branched alcohols, offer significant predictive insights. A well-studied example is the degradation of the acyclic monoterpenoid 3,7-dimethyl-1-octanol (also known as tetrahydrogeraniol or citronellol) by various microorganisms, including Pseudomonas species.

Studies on Pseudomonas citronellolis have shown its ability to grow on and degrade 3,7-dimethyl-1-octanol. nih.govsigmaaldrich.com The degradation pathway for such acyclic isoprenoids in Pseudomonas species typically involves the initial oxidation of the alcohol to an aldehyde, which is then further oxidized to a carboxylic acid. asm.org This resulting acid, such as citronellic acid, then enters a modified β-oxidation pathway. asm.org The methyl branches present a challenge to standard β-oxidation, often requiring specialized enzymes to facilitate the breakdown. asm.org For instance, geranyl-coenzyme A (CoA) carboxylase is a key enzyme that activates the methyl group, allowing the degradation to proceed. asm.org

For this compound, a secondary alcohol, the initial step in a microbial degradation pathway would likely be the oxidation of the hydroxyl group at the C-4 position to form the corresponding ketone, 2,7-dimethyl-4-octanone. Subsequent breakdown could proceed via several routes, potentially involving ω-oxidation of the terminal methyl groups or cleavage of the carbon backbone. The branched structure at both ends of the molecule suggests that microorganisms with specific enzymatic machinery for handling such structures would be required for efficient degradation. uni-greifswald.de

Enzymatic Biotransformation Mechanisms in Model Systems

The enzymatic transformation of alcohols is a cornerstone of biocatalysis. mdpi.com For secondary alcohols like this compound, two main classes of enzymes are prominent: alcohol dehydrogenases (ADHs) and oxidases. mdpi.com

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to their corresponding aldehydes or ketones. mdpi.comthemedicalbiochemistrypage.org This process typically requires a cofactor, such as NAD⁺ or NADP⁺, to act as a hydride acceptor. mdpi.com The reaction is often reversible. In model systems, ADHs from organisms like Pseudomonas putida have shown broad substrate specificity, acting on a variety of alcohols, including branched-chain types. asm.org

Alcohol Oxidases: These enzymes also oxidize alcohols but use molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct. mdpi.com They can be flavin-dependent or copper-dependent, each with a distinct mechanism. mdpi.comnih.gov

The biotransformation of a racemic secondary alcohol can be highly stereoselective, allowing for the kinetic resolution where one enantiomer is preferentially oxidized, leaving the other enantiomer in high purity. rsc.orgacs.org This is a widely used technique in synthetic organic chemistry. conicet.gov.ar The initial product of the oxidation of this compound would be the ketone 2,7-dimethyl-4-octanone. Further enzymatic action, such as that by a Baeyer-Villiger monooxygenase, could insert an oxygen atom adjacent to the carbonyl group, forming an ester, which can then be hydrolyzed into smaller, more easily metabolized fragments.

Identification of Metabolites and Degradation Products

Identifying the intermediate compounds (metabolites) formed during biodegradation is key to mapping the degradation pathway. Based on established metabolic routes for similar compounds, a hypothetical degradation sequence for this compound can be proposed.

The initial oxidation product would be 2,7-dimethyl-4-octanone . Subsequent enzymatic cleavage, possibly following Baeyer-Villiger oxidation and hydrolysis, would break the carbon chain. This would likely lead to the formation of smaller, branched-chain carboxylic acids and alcohols. For example, the breakdown of the isobutyl and isopentyl portions of the molecule would likely yield metabolites that enter central metabolic pathways. asm.org Common degradation products from branched-chain aliphatic compounds include shorter-chain acids that can be further broken down via β-oxidation. inchem.org

A potential, though unconfirmed, metabolite found in human plasma is 2-Carboxy-5,7-dimethyl-4-octanolide, which suggests a pathway involving oxidation and subsequent lactonization. ebi.ac.uk The table below outlines some plausible metabolites from the degradation of this compound.

| Potential Metabolite | Putative Formation Step |

| 2,7-Dimethyl-4-octanone | Oxidation of the C-4 hydroxyl group by alcohol dehydrogenase or oxidase. |

| 2-Carboxy-5,7-dimethyl-4-octanolide | Further oxidation and intramolecular esterification (lactonization). ebi.ac.uk |

| Isovaleric acid (3-methylbutanoic acid) | Breakdown of the isopentyl group at one end of the molecule. |

| Isobutyric acid (2-methylpropanoic acid) | Breakdown of the isobutyl group at the other end of the molecule. |

| Acetic acid / Propionyl-CoA | Products of β-oxidation of the remaining carbon chain. asm.org |

Structure Activity Relationship Sar and Comparative Studies of Branched Octanols

Comparative Reactivity and Selectivity with Positional Isomers (e.g., 4-octanol, 2-octanol (B43104), 3-octanol)

The reactivity of an alcohol is largely dictated by the steric and electronic environment of its hydroxyl (-OH) group. In 2,7-dimethyl-4-octanol, the hydroxyl group is on a secondary carbon, but it is sterically hindered by flanking isobutyl and sec-butyl groups. This structure imparts reactivity patterns that differ significantly from its less-branched positional isomers like 2-octanol, 3-octanol, and 4-octanol.

Steric Hindrance and Reaction Mechanisms: Generally, nucleophilic substitution at the alcohol carbon can proceed via SN1 or SN2 mechanisms, while dehydration proceeds via E1 or E2 pathways.

SN2 Reactions: These reactions are highly sensitive to steric bulk. The significant steric hindrance around the secondary carbon in this compound would drastically slow down SN2 reactions compared to the more accessible hydroxyl groups in linear secondary octanols like 2-octanol or 4-octanol.

SN1 and E1 Reactions: These reactions proceed through a carbocation intermediate. Tertiary alcohols are most reactive via these pathways, followed by secondary, then primary alcohols. msu.edu While this compound is a secondary alcohol, the branching on the alkyl chain can stabilize the carbocation intermediate, potentially facilitating E1 elimination reactions under strong acidic conditions. msu.edu However, branched secondary alcohols are also prone to rearrangements to form more stable carbocations. msu.edu

Intermolecular Forces and Cluster Formation: The position of the hydroxyl group and the degree of branching also affect intermolecular hydrogen bonding. Studies comparing linear 1-octanol (B28484) with its branched isomers (2-, 3-, and 4-octanol) show that branching hinders the formation of extended hydrogen-bonded chain-like clusters. rsc.org Research on 1-octanol versus 2-octanol reveals that the more sterically shielded hydroxyl group of the 2-isomer leads to the formation of smaller, more ordered, and less cooperative hydrogen-bonded clusters, which is attributed to entropic factors. researchgate.netacs.org This principle suggests that the highly branched structure of this compound would lead to weaker or different hydrogen-bonding networks compared to its linear isomers, influencing properties like boiling point, viscosity, and solvent capabilities. For instance, branching has been observed to lower vapor pressure in some cases due to steric effects on evaporation.

| Compound | Structure | Alcohol Type | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| This compound |  | Secondary | 213.4 (estimate) lookchem.com | Highly branched, sterically hindered -OH |

| 2-Octanol |  | Secondary | 173-175 sigmaaldrich.com | Linear chain, less hindered -OH |

| 3-Octanol |  | Secondary | 175-177 | Linear chain, less hindered -OH |

| 4-Octanol |  | Secondary | 176-178 | Linear chain, centrally located -OH |

Stereochemical Influence on Chemical Transformations

This compound possesses two chiral centers at carbons C2 and C4. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: (2R, 4R) / (2S, 4S) and (2R, 4S) / (2S, 4R).

While specific research detailing the differential reactivity of the individual stereoisomers of this compound is not widely available, fundamental principles of stereochemistry allow for well-founded predictions. The spatial arrangement of the atoms in these isomers is distinct, and this can have a significant impact on their chemical behavior, particularly in asymmetric reactions.

Diastereoselectivity: The two pairs of enantiomers, for example (2R, 4R) and (2R, 4S), are diastereomers. Diastereomers have different physical properties (e.g., boiling points, solubilities, NMR spectra) and different energies. Consequently, they can exhibit different rates of reaction even with achiral reagents, as the transition states leading to product formation will also be diastereomeric and have different energies.

Enantioselectivity: In reactions involving chiral reagents, catalysts, or enzymes, the two enantiomers of a pair (e.g., (2R, 4R) and (2S, 4S)) will interact differently with the chiral environment. The "fit" between the substrate and the catalyst is three-dimensional. This difference in interaction leads to diastereomeric transition states with different activation energies, resulting in one enantiomer reacting faster than the other. This principle is the basis for kinetic resolution, where one enantiomer is preferentially consumed.

For this compound, the relative orientation of the methyl group at C2, the isobutyl group, and the hydroxyl group at C4 would create unique steric profiles for each isomer, influencing their ability to access the active sites of catalysts or enzymes.

Investigation of Derivatives (e.g., 2,7-dimethyl-1-octanol, 3,7-dimethyl-1-octanol, 3,7-dimethyl-3-octanol)

Investigating structural derivatives of this compound, where the branching pattern is slightly altered or the hydroxyl group is moved, provides further insight into structure-activity relationships. The derivatives 2,7-dimethyl-1-octanol, 3,7-dimethyl-1-octanol, and 3,7-dimethyl-3-octanol are particularly informative as they represent primary and tertiary alcohol isomers.

2,7-Dimethyl-1-octanol: This is a primary alcohol, meaning its hydroxyl group is less sterically hindered and more susceptible to oxidation to an aldehyde and then a carboxylic acid compared to the secondary this compound. It is a stable liquid with potential applications in fragrances and as a chemical intermediate. ontosight.ai

3,7-Dimethyl-1-octanol (Tetrahydrogeraniol): This primary alcohol is a well-known compound in the fragrance industry. chemicalbook.com It is valued for its stability and mild, floral, rose-petal-like odor. chemicalbook.com Its synthesis often involves the hydrogenation of citronellol (B86348) or geraniol. chemicalbook.com As a primary alcohol, it undergoes typical reactions like esterification and is used to perfume household products due to its chemical stability. chemicalbook.com

3,7-Dimethyl-3-octanol (Tetrahydrolinalool): This is a tertiary alcohol, which significantly alters its reactivity. t3db.ca Unlike primary or secondary alcohols, it cannot be easily oxidized without breaking carbon-carbon bonds. It is highly prone to acid-catalyzed dehydration (elimination) reactions due to the formation of a stable tertiary carbocation. It is also used as a flavoring and fragrance ingredient. t3db.ca

| Compound | Structure | Alcohol Type | Boiling Point (°C) | Key Reactivity / Properties |

|---|---|---|---|---|

| 2,7-Dimethyl-1-octanol |  | Primary | ~194 ontosight.ai | Oxidizable to aldehyde/acid; stable liquid. ontosight.ai |

| 3,7-Dimethyl-1-octanol |  | Primary | 98-99 (at 9 mmHg) chemicalbook.com | Stable, mild floral odor; used in fragrances. chemicalbook.com |

| 3,7-Dimethyl-3-octanol |  | Tertiary | 75 (at 10 mmHg) | Resistant to oxidation; prone to elimination. t3db.ca |

Structural Modifications for Targeted Chemical Behavior

The targeted modification of an alcohol's structure is a fundamental strategy in chemical synthesis to fine-tune its properties for a specific purpose. By altering the carbon skeleton or the position of the hydroxyl group in branched octanols, one can manipulate their chemical behavior.

Impact of Branching: Compared to linear alcohols, branched isomers exhibit different physical and chemical properties.

Packing and Interfacial Properties: Linear alcohols, with their rod-like geometry, can pack more efficiently, leading to stronger intermolecular van der Waals forces. This results in higher boiling points and viscosities compared to their branched counterparts. Studies show that branched alcohols are generally less effective at reducing surface tension compared to the normal alcohol with the same number of carbons, a key factor in surfactant applications. nih.gov

Solubility and Reactivity: The introduction of branching disrupts crystal lattice formation, often lowering the melting point. It can also increase solubility in nonpolar solvents. From a reactivity standpoint, branching near the hydroxyl group introduces steric hindrance, which can be used to control selectivity in reactions by blocking certain reaction pathways.

Impact of Hydroxyl Group Position: As demonstrated by the derivatives in section 8.3, moving the hydroxyl group is a powerful tool for controlling reactivity.

Primary Alcohols (e.g., 3,7-dimethyl-1-octanol): The terminal -CH₂OH group is readily accessible for esterification and is easily oxidized. This makes primary alcohols excellent building blocks for creating esters (flavors, plasticizers) and carboxylic acids.

Secondary Alcohols (e.g., this compound): These are intermediates in reactivity. They can be oxidized to ketones, which are valuable chemical intermediates. Their increased steric hindrance compared to primary alcohols can offer greater stability in certain formulations.

Tertiary Alcohols (e.g., 3,7-dimethyl-3-octanol): The lack of a hydrogen atom on the hydroxyl-bearing carbon makes them resistant to oxidation. t3db.ca Their propensity to undergo elimination to form alkenes makes them useful precursors for polymer synthesis or for the creation of other unsaturated compounds.

By strategically combining branching patterns and the position of the hydroxyl group, chemists can design branched octanols with a desired balance of properties, such as volatility for fragrances, stability for lubricants, or specific reactivity for use as a chemical intermediate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |